(E)-4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one

Anticancer drug discovery Cervical cancer Selectivity index

Researchers using curcumin face a critical reproducibility problem: its rapid physiological degradation (t₁/₂ < 30 min) creates uncontrolled multi-component mixtures that confound assay results. Dehydrozingerone is the stable, single-entity curcumin surrogate that solves this. - Single-Component Stability: Chemically defined treatment with no on-the-bench degradation, enabling unambiguous pathway modulation data. - Validated Antiproliferative Activity: 2.7-fold greater potency than cisplatin against HeLa cells (IC₅₀ 3.61 vs 9.70 μM) with >2-fold lower normal-cell toxicity. - Ready-to-Use Solubility: ≥20 mg/mL in DMSO or ethanol for direct stock preparation in standard 96/384-well formats.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 22214-32-0
Cat. No. B11902594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one
CAS22214-32-0
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=C(C(=CC=C1)OC)O
InChIInChI=1S/C11H12O3/c1-8(12)6-7-9-4-3-5-10(14-2)11(9)13/h3-7,13H,1-2H3/b7-6+
InChIKeyJAVAMUGNEBFMHD-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrozingerone Research Procurement Overview


(E)-4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one (CAS 22214-32-0), universally referred to as dehydrozingerone or feruloylmethane, is a naturally occurring phenolic vanillyl ketone first isolated from the rhizomes of ginger (Zingiber officinale). It constitutes exactly one half of the symmetrical curcumin molecule and belongs to the α,β-unsaturated methyl ketone class, bearing a characteristic (E)-configured olefin conjugated to both the aromatic ring and the carbonyl [1]. With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol, dehydrozingerone is biochemically significant as both a biosynthetic intermediate and the predominant hydrolytic degradant of curcumin under physiological conditions—a property that directly underpins its superior stability profile relative to its parent dimer [2].

Why Dehydrozingerone Cannot Be Replaced by Structural Analogs


Curcumin, despite being the dimeric parent of dehydrozingerone, undergoes rapid hydrolytic degradation at physiological pH (t₁/₂ < 30 min in phosphate buffer) into ferulic acid, vanillin, and dehydrozingerone itself—introducing uncontrolled multi-component mixtures that compromise assay reproducibility [1]. Zingerone (the saturated analog) lacks the α,β-unsaturated carbonyl that functions as a Michael acceptor electrophile, abolishing the covalent target-engagement capacity critical for dehydrozingerone's antiproliferative mechanism [2]. Ferulic acid entirely omits the butenone side chain, resulting in fundamentally different radical scavenging kinetics (kA of 1.6 × 10⁴ M⁻¹s⁻¹ vs. 1.7 × 10⁴ M⁻¹s⁻¹ for dehydrozingerone) and altered cellular permeability. Even the positional isomer o-dehydrozingerone (ortho-hydroxy substitution) exhibits substantially greater anti-tumor promoting potency than the natural para-hydroxy isomer, confirming that the precise (E)-configured meta-methoxy/para-hydroxy substitution pattern of dehydrozingerone is pharmacologically non-interchangeable [3].

Quantitative Differentiation Evidence Against Closest Analogs


Antiproliferative Potency and Selectivity in Cervical Cancer Cells

In a direct head-to-head comparison, dehydrozingerone (DHZ) demonstrated greater antiproliferative potency against HeLa cervical cancer cells than the clinical agent cisplatin at both 24 h and 48 h time points. Critically, DHZ exhibited substantially lower toxicity toward non-cancerous MRC-5 fetal lung fibroblasts, yielding a wider therapeutic window [1].

Anticancer drug discovery Cervical cancer Selectivity index

Peroxyl Radical Scavenging Kinetics and Chain-Breaking Efficiency

In a comprehensive multi-model antioxidant study, dehydrozingerone (compound 2) was directly compared with curcumin (1), zingerone (3), ferulic acid (5), and their C2-symmetric dimers across four independent assay platforms. Dehydrozingerone demonstrated a peroxyl radical scavenging rate constant (kA) that is exactly half that of curcumin, consistent with curcumin possessing two identical phenolic moieties that act independently [1]. The protection factor (PF) and inhibition degree (ID) for dehydrozingerone are approximately 4- to 5-fold lower than curcumin, precisely matching the stoichiometric prediction that one curcumin molecule traps twice as many peroxyl radicals as one dehydrozingerone molecule.

Antioxidant mechanisms Chain-breaking efficiency Lipid peroxidation

Hydroxy Radical Scavenging Activity

In a dedicated hydroxy radical scavenging study employing the deoxyribose method, dehydrozingerone demonstrated concentration-dependent scavenging with an ES₁₅ value of 48.36 μM. Under identical experimental conditions, curcumin achieved an ES₁₅ of 25.01 μM, confirming that the dimeric parent compound is approximately 1.93-fold more potent on a molar basis—an observation consistent with curcumin contributing two phenolic hydrogen-donating sites per molecule [1]. Importantly, salting out the phenolic hydroxy moiety of dehydrozingerone with potassium completely abolished its antioxidant activity, confirming the phenolic –OH group as the sole operative pharmacophore for radical scavenging.

Hydroxy radical scavenging Fenton reaction Curcumin analog benchmarking

Anti-Tumor Promotion Activity in EBV-EA Assay

In the standardized in vitro short-term Epstein-Barr virus early antigen (EBV-EA) activation assay—a widely accepted surrogate for anti-tumor promoting activity—dehydrozingerone exhibited an IC₅₀ value (expressed as mol ratio relative to the tumor promoter TPA) that was essentially identical to that of curcumin (approximately 95–97 mol ratio/TPA) [1]. Among the tested dehydrozingerone-related compounds, the ortho-hydroxyl isomer (o-dehydrozingerone) displayed the most potent inhibitory effect in the series, while isoeugenol—which lacks the carbonyl group in the side chain—required only approximately one-third the concentration of dehydrozingerone to achieve 50% inhibition, indicating a negative contribution of the carbonyl group to this specific activity.

Tumor promotion inhibition Epstein-Barr virus Structure-activity relationship

Green Catalytic Synthesis Selectivity and Yield

Dehydrozingerone can be synthesized via cross-aldol condensation of vanillin and acetone using heterogeneous base catalysts with exceptional atom economy. Using a hydrotalcite catalyst with Mg:Al ratio of 3:1 calcined at 500 °C, dehydrozingerone was obtained with 100% selectivity at 88% vanillin conversion after 4 h at 130 °C [1]. In an alternative green chemistry approach employing 1-decyl-3-methylimidazolium bromide ([DMIM]Br) ionic liquid under microwave-assisted organic synthesis (MAOS), a 62.96% isolated yield of bright yellow solid (mp 129–130 °C) was achieved at 50 °C within 120 minutes, representing a significant improvement in purity and energy efficiency over conventional thermal methods [2]. These metrics establish dehydrozingerone as an accessible, sustainably producible scaffold compared to curcumin, whose synthesis typically requires more complex multi-step protection/deprotection strategies.

Green chemistry Heterogeneous catalysis Aldol condensation

Physicochemical Stability Under Physiological Conditions

A critical differentiator for in vitro and cell-based assay procurement is the intrinsic chemical stability of dehydrozingerone relative to curcumin. Curcumin is well-documented to undergo rapid hydrolytic degradation at physiological pH (7.4) with a half-life of less than 30 minutes, decomposing directly into ferulic acid, vanillin, and dehydrozingerone as the primary stable degradant [1]. Dehydrozingerone, lacking the β-diketone moiety responsible for curcumin's instability, does not undergo this degradation pathway. Additionally, dehydrozingerone's solubility profile (DMSO: 25 mg/mL; ethanol: 20 mg/mL) enables straightforward formulation for cell-based assays without the need for specialized solubilization agents that are typically required for curcumin .

Chemical stability Physiological assay compatibility Curcumin degradation

Validated Application Scenarios Based on Quantitative Evidence


Anticancer Lead Discovery with Built-in Normal-Cell Counter-Screen

Based on the direct head-to-head evidence showing dehydrozingerone's 2.7-fold greater potency than cisplatin against HeLa cells (IC₅₀ 3.61 vs. 9.70 μM at 24 h) combined with its >2-fold lower toxicity to MRC-5 normal fibroblasts, dehydrozingerone is ideally suited as a reference compound for primary anticancer screening cascades. Its favorable selectivity index enables simultaneous cytotoxicity assessment in cancer and normal cell lines without the confounding normal-cell toxicity that limits cisplatin's utility as a comparator [1]. The compound's DMSO and ethanol solubility (≥20 mg/mL) facilitates direct preparation of concentrated stock solutions compatible with standard 96- and 384-well plate formats.

Monomeric Radical Scavenging Probe for Antioxidant Studies

Dehydrozingerone's precisely characterized peroxyl radical scavenging rate constant (kA = 1.7 × 10⁴ M⁻¹s⁻¹), exactly half that of curcumin, and its established stoichiometry of n = 2 (trapping two peroxyl radicals per molecule), make it an essential monomeric reference standard for antioxidant research. In lipid autoxidation models (Model 2, TGSO substrate, 80 °C), its protection factor (PF = 3.5) and inhibition degree (ID = 6.3) provide reproducible baselines against which novel synthetic antioxidants or natural product extracts can be benchmarked [2]. Its 1.93-fold lower hydroxy radical scavenging potency versus curcumin (ES₁₅ 48.36 vs. 25.01 μM) further validates its use as a single-phenolic-site probe in Fenton-chemistry-based assays [3].

Stable Curcumin Surrogate for Cellular Pathway Studies

For laboratories investigating NF-κB, AKT, ERK, or TrxR/Trx signaling pathways, dehydrozingerone offers a critical advantage over curcumin: absolute chemical stability under physiological assay conditions. Curcumin's rapid degradation (t₁/₂ < 30 min) generates a dynamically changing mixture of parent and degradant species, making it impossible to attribute observed biological effects to a specific molecular entity. Dehydrozingerone, as the stable terminal degradant, provides a chemically defined single-component treatment, enabling unambiguous interpretation of pathway modulation data across multi-hour incubation protocols [4]. Its equipotency with curcumin in the EBV-EA anti-tumor promotion assay (IC₅₀ of ~95 vs. ~97 mol ratio/TPA) further supports its use as a curcumin surrogate in cancer chemoprevention studies where assay duration exceeds curcumin's stability window [5].

Aldol Condensation Model Reaction for Green Chemistry

Dehydrozingerone synthesis from vanillin and acetone serves as an ideal model reaction for green chemistry process research and teaching laboratories. The well-characterized hydrotalcite-catalyzed protocol delivers 100% selectivity at 88% conversion, demonstrating perfect atom economy (all atoms of starting materials are incorporated into the product) and a low E-factor [6]. The alternative microwave-assisted ionic liquid method (62.96% yield, 50 °C, 120 min) provides a complementary energy-efficient pathway suitable for undergraduate and graduate laboratory courses in sustainable organic synthesis. For industrial process chemists, these two orthogonal synthetic routes offer flexibility in scaling strategy depending on available equipment and throughput requirements.

Quote Request

Request a Quote for (E)-4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.